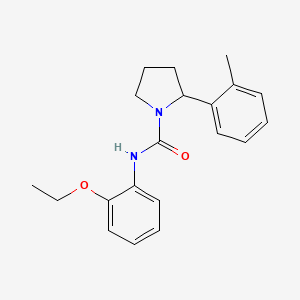![molecular formula C16H19N3O2 B5969773 2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5969773.png)
2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress in the body, which can contribute to the development of various diseases.
Biochemical and Physiological Effects
Studies have shown that 2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has a number of biochemical and physiological effects. These include reducing the levels of certain inflammatory markers in the body, inhibiting the growth and proliferation of cancer cells, and reducing oxidative stress. It has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of using 2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine in lab experiments is its potential as a therapeutic agent in various diseases. It is also relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
未来方向
There are several future directions for research on 2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine. One area of interest is in the development of more effective cancer treatments, where the compound may be used in combination with other drugs to enhance its effectiveness. It may also be studied further for its potential use in the treatment of other diseases, such as Alzheimer's disease and other neurodegenerative disorders. Additionally, further research may be conducted to better understand its mechanism of action and optimize its use in various applications.
In conclusion, 2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.
合成方法
The synthesis of 2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine involves the reaction of benzylamine with 1-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of morpholine and acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography.
科学研究应用
2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has been studied for its potential applications in various scientific fields. One of the major research areas is cancer treatment, where the compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as well as in the treatment of Alzheimer's disease.
属性
IUPAC Name |
(2-benzylmorpholin-4-yl)-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18-15(7-8-17-18)16(20)19-9-10-21-14(12-19)11-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURBTBRBIRDXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5969697.png)
![1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5969706.png)
![[1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5969716.png)
![ethyl 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoate](/img/structure/B5969718.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5969737.png)
![2-hydroxy-3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5969739.png)
![2-butyryl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B5969744.png)
![6-methyl-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5969748.png)
![N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5969754.png)
![7-(4-chlorobenzyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5969755.png)
![2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5969763.png)
![N-ethyl-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5969785.png)
![N-(4-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5969790.png)